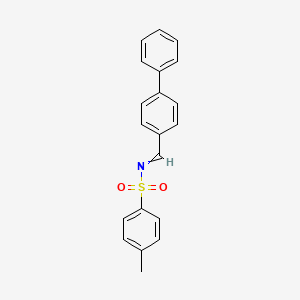
N-Tosylbiphenyl-4-methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Tosylbiphenyl-4-methanimine: is an organic compound that belongs to the class of imines It is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom of the imine group
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Tosylbiphenyl-4-methanimine can be synthesized through the condensation of N-tosylamine with aldehydes. This reaction is typically catalyzed by zeolites, such as HY9, which provide the necessary Bronsted acid sites for the reaction . The reaction conditions often involve mild temperatures and the use of solvents like toluene to facilitate the condensation process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: N-Tosylbiphenyl-4-methanimine undergoes various types of chemical reactions, including:
Substitution Reactions: The tosyl group can act as a leaving group, allowing for nucleophilic substitution reactions.
Reduction Reactions: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone can be used for nucleophilic substitution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are common reducing agents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed:
Substitution: Products include substituted biphenyl derivatives.
Reduction: The major product is N-tosylbiphenyl-4-methanamine.
Oxidation: Products can include N-tosylbiphenyl-4-methanone or other oxidized derivatives.
Scientific Research Applications
N-Tosylbiphenyl-4-methanimine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Tosylbiphenyl-4-methanimine involves its interaction with molecular targets such as enzymes or receptors. The tosyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The imine group can also participate in various chemical reactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
N-Tosylbenzylamine: Similar structure but with a benzyl group instead of a biphenyl group.
N-Tosylphenylmethanimine: Similar structure but with a phenyl group instead of a biphenyl group.
Uniqueness: N-Tosylbiphenyl-4-methanimine is unique due to the presence of the biphenyl group, which can provide additional steric and electronic effects compared to simpler analogs. This can result in different reactivity and binding properties, making it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
4-methyl-N-[(4-phenylphenyl)methylidene]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2S/c1-16-7-13-20(14-8-16)24(22,23)21-15-17-9-11-19(12-10-17)18-5-3-2-4-6-18/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZFCKWBUVUNBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














